[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate
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Overview
Description
[(2R,3R,4R,5S)-6-hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate is a complex organic compound characterized by multiple hydroxyl and prop-2-enoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5S)-6-hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate typically involves multi-step organic reactions. One common method includes the esterification of a hexane derivative with prop-2-enoic acid under acidic conditions. The reaction conditions often require a catalyst such as sulfuric acid and a controlled temperature environment to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can produce larger quantities of the compound with higher purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5S)-6-hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups into carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the prop-2-enoyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, hydrochloric acid for esterification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carbonyl-containing compounds, while reduction reactions produce alcohols.
Scientific Research Applications
[(2R,3R,4R,5S)-6-hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5S)-6-hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and prop-2-enoyloxy groups allow it to participate in various biochemical reactions, potentially affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(prop-2-enoyloxy)oxan-2-yl]methyl prop-2-enoate
- [(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy]oxan-2-yl]oxy]oxan-2-yl]oxy]oxane-2-yl]methyl prop-2-enoate
Uniqueness
[(2R,3R,4R,5S)-6-hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate is unique due to its specific arrangement of hydroxyl and prop-2-enoyloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H24O11 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
[6-hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate |
InChI |
InChI=1S/C21H24O11/c1-6-15(23)28-12-14(30-17(25)8-3)21(32-19(27)10-5)20(31-18(26)9-4)13(11-22)29-16(24)7-2/h6-10,13-14,20-22H,1-5,11-12H2 |
InChI Key |
WNIXCOAEDWUJQP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(CO)OC(=O)C=C)OC(=O)C=C)OC(=O)C=C)OC(=O)C=C |
Origin of Product |
United States |
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